molecular formula C9H9BrN2 B1519962 6-Bromo-1,5-dimethyl-1H-indazole CAS No. 1159511-83-7

6-Bromo-1,5-dimethyl-1H-indazole

Katalognummer B1519962
CAS-Nummer: 1159511-83-7
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: WIZYXBZBDVQMCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,5-dimethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2. It has a molecular weight of 225.09 .


Synthesis Analysis

The synthesis of imidazoles, which includes 6-Bromo-1,5-dimethyl-1H-indazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The InChI code for 6-Bromo-1,5-dimethyl-1H-indazole is 1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-1,5-dimethyl-1H-indazole are not detailed in the search results, the synthesis of imidazoles, a group that includes this compound, has been highlighted in recent research .


Physical And Chemical Properties Analysis

6-Bromo-1,5-dimethyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Regioselective Protection and Amine Coupling Reactions

Indazoles, including bromoindazoles, undergo regioselective protection and subsequent amine coupling reactions. These processes enable the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The study by Slade et al. (2009) explores the regioselective protection under various conditions and the subsequent coupling with amines, demonstrating the versatility of indazoles in chemical synthesis (Slade et al., 2009).

Synthesis of Potent IKK2 Inhibitors

The scalable synthesis of 3,5,7-trisubstituted 1H-indazoles, including derivatives of bromoindazoles, has been developed for the creation of potent IKK2 inhibitors. This highlights the compound's relevance in developing therapeutic agents. Lin et al. (2008) describe an efficient approach to synthesize a key intermediate for trisubstituted 1H-indazole, showcasing its potential in drug development (Lin et al., 2008).

Chromium(III) Complexes and Polymerization Behavior

Bromoindazoles are utilized in the synthesis of chromium(III) complexes with potential applications in ethylene polymerization. Hurtado et al. (2009) demonstrate how these complexes are synthesized and their activity in polymerization, indicating the application of bromoindazoles in material science and industrial processes (Hurtado et al., 2009).

Bromodomain Ligands

Indazole derivatives, including bromoindazoles, serve as potent bromodomain ligands. Hewings et al. (2011) identify the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains. This research underscores the significance of indazole derivatives in the study of epigenetic regulation and the development of novel therapeutic agents targeting bromodomains (Hewings et al., 2011).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for 6-Bromo-1,5-dimethyl-1H-indazole are not detailed in the search results, the field of imidazole synthesis, which includes this compound, continues to see advances .

Eigenschaften

IUPAC Name

6-bromo-1,5-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZYXBZBDVQMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657248
Record name 6-Bromo-1,5-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,5-dimethyl-1H-indazole

CAS RN

1159511-83-7
Record name 6-Bromo-1,5-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-methyl-1H-indazole (31, 211 mg, 1 mmol) in 5 ml dry THF was carefully added sodium hydride (200 mg, 60%). The suspension was stirred at r.t for 2 h before addition of methyl iodide (93 μl, 1.5 eq). After stirring at r.t. for 3 h, the reaction mixture was worked up with EA/brine. Org. phase was dried over sodium sulfate, concentrated and then subjected to silica gel column chromatography (0-50%-100% B; A: hexane; B: 50% EA in hexane) to give 101.4 mg of 6-bromo-1,5-dimethyl-1H-indazole (32) as white solid (yield: 45.0%; purity>95%) and 99.9 mg of 6-bromo-2,5-dimethyl-2H-indazole (33) as white solid (yield: 44.4%; purity>95%).
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
93 μL
Type
reactant
Reaction Step Three
Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,5-dimethyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,5-dimethyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-Bromo-1,5-dimethyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-Bromo-1,5-dimethyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-Bromo-1,5-dimethyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,5-dimethyl-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.